molecular formula C17H13F3N2OS B6578954 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole CAS No. 1171096-23-3

2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole

Cat. No.: B6578954
CAS No.: 1171096-23-3
M. Wt: 350.4 g/mol
InChI Key: GKUUNSMZXNDZFI-UHFFFAOYSA-N
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Description

2-Benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzyl group and at position 5 with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The 1,3,4-oxadiazole ring is electron-deficient, enabling π-π stacking and dipole interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-benzyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)14-8-4-7-13(9-14)11-24-16-22-21-15(23-16)10-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUUNSMZXNDZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with an appropriate aldehyde or ketone in the presence of an oxidizing agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that derivatives of oxadiazoles exhibit antimicrobial properties. Compounds similar to 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics .
  • Anticancer Properties : There is growing evidence that oxadiazole derivatives can inhibit cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound could be explored as a lead compound for anticancer drugs .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research indicates that oxadiazoles can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases .

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research has shown that adding oxadiazole derivatives can improve the performance of polymers used in coatings and adhesives .

Synthetic Applications

  • Synthesis of Novel Compounds : this compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecular architectures through various coupling reactions and transformations .
  • Catalysis : The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize reaction intermediates. Its unique structure may facilitate various catalytic processes in synthetic organic chemistry .

Case Studies

Study Findings Applications
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureusPotential antibiotic development
Investigation of Anticancer PropertiesInduced apoptosis in breast cancer cellsLead compound for anticancer drugs
Research on Organic ElectronicsFormed stable thin films for OLED applicationsDevelopment of efficient OLED devices

Mechanism of Action

The mechanism of action of 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The table below compares the substituents and core structures of the target compound with analogs from the evidence:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups
Target Compound 1,3,4-Oxadiazole Benzyl 3-(Trifluoromethyl)benzylsulfanyl -CF₃, -S- linkage
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole 1,3-Benzodioxol-5-yl 3-Fluoro-4-methoxybenzylsulfanyl -F, -OCH₃, benzodioxol
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Methyl 3-Chlorophenylsulfanyl -Cl, -CHO, -CF₃
5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide 1,3,4-Oxadiazole 2-Methylbenzenesulfonyl Cyclohexyl -SO₂NH₂, cyclohexyl

Key Observations:

  • Core Structure : The 1,3,4-oxadiazole core (target compound, ) offers rigidity and electron deficiency, favoring interactions with biological targets. In contrast, pyrazole () provides a hydrogen-bond acceptor site (N-atom) and distinct aromaticity .
  • Substituents: The target compound’s -CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to the -OCH₃ (, logP ~2.8) and -Cl (, logP ~2.9) groups. Sulfonamide () introduces strong electron-withdrawing effects and hydrogen-bonding capacity, unlike the sulfanyl (-S-) linkage in the target compound .

Biological Activity

The compound 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. Oxadiazoles have gained attention in medicinal chemistry due to their potential as pharmacologically active agents. This article reviews the biological activity of this specific oxadiazole derivative, highlighting its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3SC_{15}H_{14}F_3N_3S, with a molecular weight of approximately 345.36 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles possess potent activity against various strains of Mycobacterium tuberculosis (Mtb). The compound showed an Minimum Inhibitory Concentration (MIC) against Mtb strain H37Rv of 0.25 µg/mL, indicating its potential as an anti-tubercular agent .

CompoundMIC (µg/mL)Activity
This compound0.25Anti-tubercular
Other Oxadiazole DerivativesVariesAntimicrobial

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. A review highlighted that several oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have shown IC50 values ranging from 92.4 µM to lower values against different cancer types . The specific activity of our compound in this context remains to be fully elucidated but aligns with the general trend observed in related studies.

The mechanism by which oxadiazoles exert their biological effects often involves the inhibition of key enzymes or receptors. For instance, many derivatives are known to inhibit Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) , which are crucial in cancer progression and other diseases . The trifluoromethyl group in our compound may enhance these interactions through increased binding affinity.

Study on Antitubercular Activity

In a fragment-based drug design study conducted by Villemagne et al. (2020), new oxadiazole compounds were synthesized and tested for their efficacy as EthR inhibitors in Mycobacterium tuberculosis. The results indicated that modifications to the oxadiazole structure could significantly enhance solubility and metabolic stability, leading to improved pharmacokinetic profiles .

Synthesis and Characterization

A recent study focused on synthesizing various oxadiazole derivatives, including our compound, through a multi-step synthetic route involving key intermediates such as benzyl thiols and trifluoromethyl phenyl derivatives. Characterization techniques like NMR and mass spectrometry confirmed the successful synthesis and purity of these compounds .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or oxidative desulfurization of thiadiazoles. For example, a Mannich reaction approach (as described for structurally similar compounds) uses ethanol as a solvent, formaldehyde for methylene bridge formation, and controlled stoichiometry of benzyl/aryl-thiol derivatives . Key optimization steps include:

  • Temperature control : Room-temperature stirring (1–2 hours) followed by overnight standing to precipitate pure products.
  • Purification : Recrystallization from ethanol to remove unreacted intermediates.
  • Spectroscopic validation : IR spectroscopy (e.g., ν 1607–1440 cm⁻¹ for C=N and 1359 cm⁻¹ for C=S) and NMR for functional group confirmation .

Advanced: How can researchers resolve contradictions in structure-activity relationships (SAR) observed between antifungal and anticancer studies of 1,3,4-oxadiazole derivatives?

Answer:
Discrepancies in SAR often arise from substituent effects and assay variability. For instance:

  • Antifungal activity (Chen et al., 2007): 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl derivatives showed potency via membrane disruption, attributed to electron-withdrawing sulfonyl groups enhancing electrophilicity .
  • Anticancer activity (Letters in Organic Chemistry, 2020): Bulky substituents like trifluoromethylphenyl improved cytotoxicity by promoting DNA intercalation or kinase inhibition .
    Methodological resolution :
    • Conduct comparative assays using standardized protocols (e.g., CLSI guidelines for antifungal tests vs. MTT assays for cytotoxicity).
    • Employ computational modeling (e.g., docking studies) to correlate substituent electronic profiles (Hammett constants) with target binding .

Structural Analysis: What spectroscopic and crystallographic methods are critical for confirming the structure of 1,3,4-oxadiazole derivatives?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: 1.78–1.82 Å) and dihedral angles (e.g., 38.12° between oxadiazole and aryl rings), confirming stereoelectronic effects .
  • IR spectroscopy : Identifies C=N (1607 cm⁻¹), C=S (1359 cm⁻¹), and CF₃ (1312 cm⁻¹) stretches .
  • NMR : ¹H NMR distinguishes benzyl protons (δ 4.2–4.5 ppm for SCH₂) and aryl environments (δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₂₅H₃₁F₃N₄OS at m/z 533.2) .

Biological Evaluation: What methodological considerations are essential when designing in vitro assays for multi-target biological activity profiling?

Answer:

  • Antibacterial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with broth microdilution (MIC determination) .
  • Anticancer screening : Prioritize cell lines with overexpression of target proteins (e.g., EGFR for trifluoromethyl-substituted derivatives) and include ROS scavengers to differentiate antioxidant vs. cytotoxic effects .
  • Controls : Include reference drugs (e.g., fluconazole for antifungal studies) and solvent-only blanks to account for false positives .

Data Interpretation: How should researchers address discrepancies in biological activity data between derivatives with varying substituents?

Answer:

  • Substituent electronic effects : Compare logP values and Hammett σ constants. For example, electron-withdrawing groups (e.g., CF₃) enhance antifungal activity but may reduce solubility, affecting cytotoxicity .
  • Bioactivity cliffs : Use molecular similarity indices (e.g., Tanimoto coefficients) to identify minor structural changes causing drastic activity shifts.
  • Meta-analysis : Aggregate data from multiple studies (e.g., Chen et al., 2007 and Letters in Organic Chemistry, 2020) to identify consensus pharmacophores .

Advanced: What strategies mitigate challenges in crystallizing 1,3,4-oxadiazole derivatives for structural studies?

Answer:

  • Solvent selection : Use ethanol or acetonitrile for slow evaporation, promoting ordered crystal lattice formation .
  • Temperature gradients : Gradual cooling from 60°C to room temperature reduces nucleation defects.
  • Additives : Introduce trace acetic acid to stabilize hydrogen-bonding networks (e.g., N–H···O interactions in oxadiazole rings) .

Safety and Handling: What precautions are critical when working with trifluoromethyl-containing oxadiazoles?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition).
  • PPE : Wear nitrile gloves and goggles; trifluoromethyl groups may hydrolyze to corrosive acids .
  • Waste disposal : Neutralize reaction residues with aqueous NaHCO₃ before disposal .

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